molecular formula C17H17FN6OS B12245683 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B12245683
M. Wt: 372.4 g/mol
InChI Key: UQSDCDJKBMWBHG-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a purinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases to control the pH. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethan-1-one is unique due to the presence of both the fluorophenyl and purinylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H17FN6OS

Molecular Weight

372.4 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C17H17FN6OS/c18-12-1-3-13(4-2-12)23-5-7-24(8-6-23)14(25)9-26-17-15-16(20-10-19-15)21-11-22-17/h1-4,10-11H,5-9H2,(H,19,20,21,22)

InChI Key

UQSDCDJKBMWBHG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC=N4

Origin of Product

United States

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